1-Butanamine, N-propyl-

Description

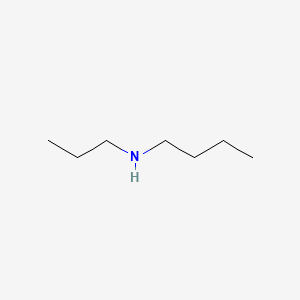

Structure

3D Structure

Properties

IUPAC Name |

N-propylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-5-7-8-6-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYZDPHNAGSFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066566 | |

| Record name | 1-Butanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20193-21-9 | |

| Record name | N-Propyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y441J3U9FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N-Propylbutylamine: Physicochemical Profile and Handling Protocols for Precision Synthesis

Executive Summary

N-Propylbutylamine (CAS: 20193-21-9), systematically known as

This technical guide provides a definitive physicochemical profile, a self-validating synthesis protocol via reductive amination, and rigorous safety standards for handling this flammable, corrosive building block.

Molecular Architecture & Thermodynamics

The utility of N-propylbutylamine lies in its structural asymmetry. It bridges the gap between the higher volatility of dipropylamine and the increased lipophilicity of dibutylamine.

-

Steric Environment: The nitrogen center is flanked by a propyl (

) and a butyl ( -

Basicity: As a secondary amine, the lone pair on the nitrogen is electron-rich, stabilized by the inductive effect (+I) of two alkyl groups. With a predicted

of ~11.0, it acts as a strong nucleophile and base in organic transformations. -

Lipophilicity: A LogP of approximately 2.18 indicates moderate lipophilicity, making it sufficiently soluble in organic solvents (DCM, Toluene) while retaining partial water miscibility, which complicates aqueous workups if pH is not strictly controlled.

Physicochemical Data Bank

The following data has been consolidated from verified experimental sources and high-confidence computational models.

| Property | Value | Unit | Condition/Note |

| CAS Number | 20193-21-9 | - | - |

| Molecular Formula | - | - | |

| Molecular Weight | 115.22 | g/mol | - |

| Boiling Point | 133 - 134 | °C | Atmospheric pressure (760 mmHg) |

| Density | 0.745 | g/mL | at 25°C |

| Refractive Index | 1.412 | at 20°C | |

| Flash Point | 25 (77) | °C (°F) | Closed Cup (Flammable) |

| Melting Point | -38 | °C | Estimate |

| Vapor Pressure | ~5.7 | mmHg | at 25°C |

| pKa | 11.02 ± 0.19 | - | Predicted (Secondary Amine) |

| LogP | 2.18 | - | Partition Coefficient (Octanol/Water) |

| Appearance | Colorless Liquid | - | Amine-like odor |

Synthesis Protocol: Reductive Amination

While direct alkylation of butylamine with propyl halides leads to over-alkylation (tertiary amines), Reductive Amination is the industry-standard method for high-purity synthesis of unsymmetrical secondary amines.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by in-situ reduction.

-

Reactants: Butyraldehyde + Propylamine (or Propionaldehyde + Butylamine).

-

Reducing Agent: Sodium Triacetoxyborohydride (

) is preferred over

Visualization of Reaction Pathway

Figure 1: Stepwise mechanistic flow of the reductive amination process.

Experimental Procedure (Bench Scale)

Safety Note: Perform all steps in a fume hood. Reagents are flammable and corrosive.

-

Imine Formation:

-

Charge a round-bottom flask with Butyraldehyde (1.0 eq) and 1,2-Dichloroethane (DCE) or THF (Solvent).

-

Add Propylamine (1.05 eq) dropwise at 0°C.

-

Optional: Add 1-2 drops of Acetic Acid to catalyze imine formation.

-

Stir at room temperature for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (

, 1.4 eq) portion-wise. -

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

-

Quench & Workup:

-

Quench with saturated aqueous

or 1N -

Extract with Dichloromethane (DCM) (

). -

Wash combined organics with brine.

-

Dry over anhydrous

or

-

-

Purification:

-

Concentrate under reduced pressure.

-

Distillation: Purify via fractional distillation. Collect the fraction boiling at 133–134°C .

-

Analytical Characterization

Confirming the structure requires distinguishing the propyl and butyl chains.

-

NMR (Chloroform-d):

-

0.90 - 0.95 ppm: Overlapping triplets (

-

1.3 - 1.6 ppm: Multiplets (

-

2.5 - 2.6 ppm: Two triplets (or overlapping multiplet,

-

~1.0 - 1.5 ppm: Broad singlet (

-

0.90 - 0.95 ppm: Overlapping triplets (

-

IR Spectroscopy:

-

3300–3500

: Weak, single band characteristic of N-H stretching (secondary amine). Note: Primary amines show two bands; tertiary amines show none.

-

Safety & Handling Protocols

N-Propylbutylamine presents a dual hazard: it is both a Class 3 Flammable Liquid and Corrosive (Category 1B) .

Hazard Visualization

Figure 2: Hazard classification and corresponding mitigation strategies.

Storage & Stability

-

Incompatibility: Reacts violently with strong oxidizing agents and acids. Reacts with acid chlorides and anhydrides to form amides.

-

Atmosphere: Hygroscopic. Store under nitrogen or argon to prevent moisture absorption and carbonate formation (reaction with

in air). -

Shelf Life: Stable for 1-2 years if stored cool (

) and dry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Seminal paper on the protocol).

-

NIST Mass Spectrometry Data Center. 1-Butanamine, N-propyl- Spectra.[4] Retrieved from [Link]

Sources

N-Propyl-1-butanamine (CAS 20193-21-9): A Critical Guide to Synthesis, Handling, and Nucleophilic Applications

[1]

Executive Summary

N-Propyl-1-butanamine (CAS 20193-21-9), also known as N-propylbutylamine, is an asymmetric secondary aliphatic amine.[1][2][3][4][5][6] Unlike symmetrical amines (e.g., dibutylamine), its structural asymmetry (

Part 1: Physicochemical Passport[1]

The following data constitutes the core identity of the substance. Researchers must verify these parameters upon receipt of commercial samples to ensure reagent integrity.

| Parameter | Value | Technical Note |

| CAS Number | 20193-21-9 | |

| IUPAC Name | N-propylbutan-1-amine | |

| Molecular Formula | ||

| Molecular Weight | 115.22 g/mol | |

| Physical State | Colorless Liquid | Amine odor (fishy/ammoniacal) |

| Boiling Point | 133–135 °C | @ 760 mmHg |

| Density | 0.745 g/mL | @ 25 °C |

| Flash Point | 25 °C (Closed Cup) | Flammable (Class 3) |

| pKa | ~10.8–11.0 | Estimated (Typical for dialkylamines) |

| Solubility | Soluble in organic solvents | Moderate water solubility; exothermic hydration |

Part 2: Synthetic Architecture & Mechanistic Insight[1]

While direct alkylation of primary amines (e.g., butylamine + propyl bromide) is possible, it is mechanistically flawed for high-purity applications due to the "polyalkylation trap," resulting in tertiary amine impurities that are difficult to separate.[1]

The Superior Route: Reductive Amination The industry-standard protocol utilizes reductive amination.[1] This method ensures mono-alkylation selectivity by forming an imine intermediate which is subsequently reduced.[1][7]

Reaction Logic[1]

-

Condensation: Butyraldehyde reacts with n-propylamine to form the hemiaminal, which dehydrates to the imine (Schiff base).

-

Reduction: The imine is selectively reduced to the amine.[1][7]

DOT Visualization: Reductive Amination Pathway

The following diagram illustrates the mechanistic flow from reactants to the isolated secondary amine.

Figure 1: Mechanistic pathway for the reductive amination synthesis of N-Propyl-1-butanamine.

Validated Experimental Protocol

Scale: 50 mmol Yield Target: 85–92%

Materials:

-

Butyraldehyde (3.6 g, 50 mmol)[1]

-

n-Propylamine (2.95 g, 50 mmol)[1]

-

Sodium Triacetoxyborohydride (STAB) (15.9 g, 75 mmol)[1]

-

1,2-Dichloroethane (DCE) or THF (anhydrous, 150 mL)

-

Acetic Acid (glacial, 1 eq, optional catalyst)[1]

Step-by-Step Methodology:

-

Solvation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Butyraldehyde in DCE. -

Amine Addition: Add n-Propylamine.[1] If the reaction is slow, add 1 equivalent of Acetic Acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

-

Reduction (Critical Step): Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Rationale: Controlling the addition rate prevents thermal runaway and decomposition of the hydride.[1]

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Quench: Quench carefully with saturated aqueous

until gas evolution ceases. -

Extraction: Extract the organic layer.[8] Wash aqueous layer 2x with DCM. Combine organics.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Distill the crude oil (approx. 133°C) to obtain pure N-propyl-1-butanamine.

Part 3: Handling, Stability & Safety[1]

As a secondary amine, CAS 20193-21-9 poses specific hazards that must be mitigated through engineering controls.

Hazard Profile

-

Corrosivity: GHS Category 1B.[6] Causes severe skin burns and eye damage.[6][9]

-

Flammability: Flash point 25°C. Vapors are heavier than air and may travel to ignition sources.

-

Incompatibility: Reacts violently with strong oxidizing agents, acids, and acid chlorides.

Storage Protocol (Self-Validating System)

To maintain reagent integrity, use the "Inert-Seal" method:

-

Atmosphere: Store under Argon or Nitrogen. Secondary amines absorb atmospheric

to form carbamates (white crusts). -

Container: Glass or Stainless Steel. Do not use aluminum or copper alloys.

-

Visual Check: If the liquid turns yellow or develops a precipitate, distill before use.

Part 4: Analytical Characterization

Confirming the identity of the synthesized product is mandatory.[1][5]

| Technique | Expected Signal Profile | Interpretation |

| 1H NMR (CDCl3) | Terminal Methyl groups ( | |

| Internal Methylene chains ( | ||

| Amine proton ( | ||

| MS (ESI+) | m/z 116.15 | Protonated molecular ion |

| IR Spectroscopy | 3280–3350 | Single weak band (N-H stretch) characteristic of secondary amines |

Part 5: Application Vectors in Drug Development[1]

N-Propyl-1-butanamine serves as a versatile nucleophilic scaffold.[1] Its primary utility lies in introducing a specific lipophilic profile (

Combinatorial Library Synthesis

In high-throughput screening (HTS), this amine is used to diversify "r-groups" on core scaffolds via:

-

Amide Coupling: Reaction with carboxylic acids to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides (common in diuretic and anti-infective classes).[1]

-

SNAr Reactions: Nucleophilic aromatic substitution on fluorinated heterocycles.

Solubilizing Tails

Many API (Active Pharmaceutical Ingredient) candidates suffer from poor aqueous solubility. Attaching a secondary amine tail (which can be protonated at physiological pH) is a standard medicinal chemistry tactic to improve bioavailability.

DOT Visualization: Application Workflow

The following diagram depicts the functionalization pathways for N-Propyl-1-butanamine in a drug discovery context.

Figure 2: Functionalization pathways utilizing N-Propyl-1-butanamine as a scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link][1][6]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[10] (Standard protocol validation for STAB reduction). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Butanamine, N-propyl- Mass Spectrum.[1][3][6] National Institute of Standards and Technology. Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Substance Information: N-propylbutylamine.[1][6] Registration Dossier & Safety Data.[1] Retrieved from [Link][1][6]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 1-Butanamine, N-propyl- [webbook.nist.gov]

- 3. 1-Butanamine, N-propyl- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 1-Butanamine, N-propyl- | 20193-21-9 | Benchchem [benchchem.com]

- 6. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lehigh.edu [lehigh.edu]

- 9. fishersci.com [fishersci.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Basicity and pKa of N-propylbutylamine

An In-Depth Technical Guide to the Basicity and pKa of N-Propylbutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylbutylamine, a secondary aliphatic amine, serves as a crucial scaffold in organic synthesis and is a representative model for understanding the physicochemical properties of dialkylamines. Its basicity, a fundamental characteristic dictated by the availability of the nitrogen lone pair for protonation, is paramount in dictating its reactivity, solubility, and potential role in physiological systems. This guide provides a comprehensive exploration of the theoretical underpinnings of N-propylbutylamine's basicity, its predicted pKa value, the empirical methods for its determination, and the contextual factors that modulate its behavior in chemical and biological environments.

Introduction: The Significance of Amine Basicity

In the landscape of medicinal chemistry and process development, the ability to predict and control the acid-base properties of molecules is fundamental. N-propylbutylamine (C₇H₁₇N), also known as N-propylbutan-1-amine, is a secondary amine whose utility is intrinsically linked to its basicity.[1][2] According to the Brønsted-Lowry acid-base theory, the nitrogen atom's lone pair of electrons allows it to act as a proton acceptor.[3] The strength of this basicity is quantitatively expressed by the pKa of its conjugate acid, the N-propylbutylammonium ion. A higher pKa value for the conjugate acid signifies a stronger base.[4]

Understanding this pKa is not merely an academic exercise. It governs:

-

Salt Formation: The reaction of N-propylbutylamine with an acid to form a salt is an equilibrium process.[3] For drug development professionals, converting a basic amine into a more stable and water-soluble salt is a cornerstone of formulation science.

-

Reaction Catalysis: Amines frequently serve as basic catalysts in organic reactions. The nucleophilicity and basicity of N-propylbutylamine determine its efficacy in promoting reactions such as aldol condensations or dehydrohalogenations.

-

Purification and Extraction: The ability to switch between the neutral, water-insoluble amine and its protonated, water-soluble salt form by adjusting pH is exploited in liquid-liquid extraction protocols for purification.[4]

This guide delves into the structural and environmental factors that define the basicity of N-propylbutylamine, providing both theoretical context and practical methodologies for its precise characterization.

Theoretical Framework: Factors Governing the Basicity of N-Propylbutylamine

The basicity of an aliphatic amine like N-propylbutylamine is a nuanced property resulting from the interplay of several key electronic and environmental factors.

The Inductive Effect (+I)

Alkyl groups, such as the propyl and butyl chains attached to the nitrogen in N-propylbutylamine, are electron-donating relative to hydrogen.[4][5] This phenomenon, known as the positive inductive effect (+I), pushes electron density towards the electronegative nitrogen atom.[6] The result is an increase in the electron density of the nitrogen's lone pair, making it more available and attractive to a proton.[4][7] Consequently, primary, secondary, and tertiary alkylamines are all stronger bases than ammonia.[4] In N-propylbutylamine, both the propyl and butyl groups contribute to this effect, significantly enhancing its basicity.

Solvation Effects

In protic solvents such as water, the stability of the protonated amine (the conjugate acid) plays a critical role. This stability is largely derived from hydrogen bonding between the ammonium ion and solvent molecules.[6][8]

-

Primary Ammonium Ion (RNH₃⁺): Can form three hydrogen bonds.

-

Secondary Ammonium Ion (R₂NH₂⁺): Can form two hydrogen bonds.

-

Tertiary Ammonium Ion (R₃NH⁺): Can form one hydrogen bond.

The conjugate acid of N-propylbutylamine, being secondary, is well-stabilized by solvation.[9] This stabilization of the conjugate acid shifts the equilibrium towards the protonated form, thereby increasing the basicity of the parent amine.[9][10] This effect is a primary reason why secondary amines are often the most basic amines in aqueous solutions, balancing the increased inductive effect of tertiary amines with superior solvation stabilization.[8]

Steric Hindrance

The physical bulk of the alkyl groups surrounding the nitrogen atom can impede the approach of a proton, a phenomenon known as steric hindrance.[7][8] This effect can also interfere with the optimal arrangement of solvent molecules around the protonated amine, reducing the stabilizing effect of solvation.[6][7] For N-propylbutylamine, the linear propyl and butyl groups present moderate steric bulk. While less pronounced than with branched groups (e.g., tert-butyl), this steric factor slightly counteracts the basicity-enhancing inductive effects.[11]

Caption: Key factors modulating the basicity of N-propylbutylamine.

Physicochemical Data and Predicted pKa

The strength of an amine as a base is best discussed in terms of the pKa of its conjugate acid.[3] A higher pKa indicates that the conjugate acid is weaker (less likely to donate its proton), meaning the parent amine is a stronger base.

| Property | Value | Source |

| Systematic Name | N-propylbutan-1-amine | [1] |

| CAS Number | 20193-21-9 | [1] |

| Molecular Formula | C₇H₁₇N | [12] |

| Molecular Weight | 115.22 g/mol | [12] |

| Predicted pKa | 11.02 ± 0.19 | [2] |

The predicted pKa of approximately 11.02 positions N-propylbutylamine as a significantly stronger base than ammonia and comparable to other secondary dialkylamines.[2]

Comparative Basicity of Related Amines

| Compound | Class | pKa of Conjugate Acid | Key Differentiating Factor |

| Ammonia (NH₃) | - | 9.3 | Baseline, no inductive effect |

| n-Butylamine | Primary | 10.77 | One +I alkyl group |

| N-Propylbutylamine | Secondary | ~11.02 (Predicted) | Two +I alkyl groups, good solvation |

| Diethylamine | Secondary | 10.93 | Two +I alkyl groups (smaller than Pr, Bu) |

| Triethylamine | Tertiary | 10.75 | Three +I groups, but sterically hindered and poorly solvated |

Sources for comparative pKa values: Chemistry LibreTexts, vCalc[4][13]

This comparison illustrates the expected trend: the addition of alkyl groups increases basicity from ammonia to primary and secondary amines. The slight drop for the tertiary amine (triethylamine) in aqueous solution highlights the critical, counteracting roles of steric hindrance and reduced solvation.

Experimental Protocol: pKa Determination by Potentiometric Titration

The most direct and reliable method for determining the pKa of an amine is potentiometric titration. This protocol provides a self-validating system for obtaining high-fidelity data.

Principle

The amine base is titrated with a strong acid of known concentration. The pH of the solution is monitored throughout the titration. The pKa is equal to the pH at the point where exactly half of the amine has been neutralized (the half-equivalence point). At this point, the concentrations of the amine (B) and its conjugate acid (BH⁺) are equal, as described by the Henderson-Hasselbalch equation:

pH = pKa + log([B]/[BH⁺]) When [B] = [BH⁺], log(1) = 0, and thus pH = pKa.

Materials and Reagents

-

N-propylbutylamine (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A 50 mL burette

-

Volumetric flasks and pipettes

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Step-by-Step Methodology

-

Solution Preparation: Accurately prepare a ~0.05 M solution of N-propylbutylamine. For example, weigh approximately 0.576 g of N-propylbutylamine (MW 115.22) and dissolve it in CO₂-free deionized water in a 100 mL volumetric flask, filling to the mark.

-

pH Meter Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. Ensure the calibration slope is within the acceptable range (typically 95-105%).

-

Titration Setup: Pipette a known volume (e.g., 50.0 mL) of the N-propylbutylamine solution into a 150 mL beaker. Add a magnetic stir bar and place the beaker on the stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but clear of the stir bar.

-

Initial Reading: Record the initial pH of the amine solution.

-

Titration Execution: Begin adding the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.

-

Equivalence Point Bracketing: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or less) to precisely map the region of steepest pH change (the equivalence point).

-

Completion: Continue the titration several milliliters past the equivalence point until the pH curve flattens in the acidic region.

-

Repeatability: Perform the titration in triplicate to ensure the precision and accuracy of the results.

Data Analysis and Validation

-

Plot Titration Curve: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

Locate Equivalence Point (Vₑ): The equivalence point is the inflection point of the sigmoid curve. For greater accuracy, calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative plot corresponds to Vₑ.

-

Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point (Vₑ/2).

-

Determine pKa: Find the pH on the original titration curve that corresponds to the volume Vₑ/2. This pH value is the experimental pKa.

-

Validation: The pKa values from the triplicate titrations should agree within an acceptable margin (e.g., ±0.05 pH units). The molarity of the amine solution, calculated from Vₑ, should also be consistent with the prepared concentration, providing a cross-check on technique and purity.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

N-propylbutylamine is a moderately strong aliphatic base with a predicted pKa of its conjugate acid around 11.02. Its basicity is a composite property, enhanced primarily by the electron-donating inductive effects of its propyl and butyl substituents and the significant solvation stabilization of its secondary ammonium cation in protic media. These factors are partially offset by steric hindrance. An understanding of this pKa value, accurately determined through robust methods like potentiometric titration, is indispensable for professionals in drug development and chemical synthesis. It provides the quantitative basis for controlling solubility, predicting reaction outcomes, and designing effective purification strategies, thereby enabling the rational manipulation of this versatile chemical entity.

References

-

MDPI: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]

-

vCalc: pKa of Butylamine. Available at: [Link]

-

Chemistry LibreTexts: Basicity of Amines. Available at: [Link]

-

Master Organic Chemistry: 5 Key Basicity Trends of Amines. Available at: [Link]

-

Chemistry Steps: Basicity of Amines. Available at: [Link]

-

Pharmaguideline: Basicity and Effect of Substituent on Basicity. Available at: [Link]

-

PubChem: N-Propylbutylamine. Available at: [Link]

-

Rawsource: How do amines act as bases. Available at: [Link]

-

Chongqing Chemdad Co., Ltd: N-BUTYL-N-PROPYLAMINE. Available at: [Link]

-

Croatica Chemica Acta: Simple Method for the Estimation of pKa of Amines. Available at: [Link]

-

ResearchGate: Simple Method for the Estimation of pKa of Amines. Available at: [Link]

-

Fiveable: Basicity of amines | Organic Chemistry II Class Notes. Available at: [Link]

-

Defense Technical Information Center: SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]

-

YouTube: Amines as a base and the inductive effect. Available at: [Link]

-

Quora: Why are primary amines less basic than secondary and tertiary amine?. Available at: [Link]

-

Chemistry Stack Exchange: Field Effect and it's effect on basicity on amines. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-BUTYL-N-PROPYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-Butanamine, N-propyl- | 20193-21-9 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rawsource.com [rawsource.com]

- 8. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]

- 9. quora.com [quora.com]

- 10. fiveable.me [fiveable.me]

- 11. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 12. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pKa of Butylamine [vcalc.com]

Spectroscopic data for "1-Butanamine, N-propyl-"

Comprehensive Spectroscopic Guide: 1-Butanamine, N-propyl- ( -Propylbutylamine)[1]

Executive Summary

1-Butanamine, N-propyl- (CAS: 20193-21-9), commonly referred to as

This technical guide synthesizes verified spectroscopic data with experimental protocols. It moves beyond static data lists to explain the causality of spectral features—why the molecule fragments the way it does in mass spectrometry and how solvent interactions shift its nuclear magnetic resonance (NMR) signals.

Part 1: Chemical Identity & Physicochemical Profile[1][3]

Before spectroscopic analysis, the analyte's identity must be anchored against standard physicochemical constants to ensure sample integrity.[1]

| Parameter | Data Point | Technical Note |

| IUPAC Name | Asymmetric secondary aliphatic amine.[1][2] | |

| CAS Number | 20193-21-9 | Note: Often confused with dipropylamine isomers.[1] |

| Molecular Formula | Nitrogen Rule applies (Odd MW = Odd N count).[1] | |

| Molecular Weight | 115.22 g/mol | Monoisotopic Mass: 115.1361 Da.[1] |

| Boiling Point | ~134 °C | High BP due to intermolecular H-bonding.[1] |

| Density | 0.75 g/mL | Less dense than water; floats during extraction.[1] |

| pKa | ~11.0 (Conj.[1] Acid) | Typical for secondary alkylamines; highly basic.[1] |

Part 2: Nuclear Magnetic Resonance (NMR) Characterization

Experimental Logic: Solvent Selection

For secondary amines, Chloroform-d (

Proton NMR ( H-NMR) Data

Field Strength: 400 MHz (Recommended)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| N-H | 0.8 - 1.3 | Broad Singlet | 1H | Highly variable.[1] Shifts downfield with concentration (H-bonding). |

| 2.55 - 2.60 | Multiplet/Triplet | 4H | Deshielded by Nitrogen electronegativity.[1] Overlapping signals from propyl C1 and butyl C1.[1] | |

| 1.45 - 1.55 | Multiplet | 4H | Beta-carbons.[1] Propyl C2 and Butyl C2 overlap.[1] | |

| 1.30 - 1.40 | Sextet | 2H | Butyl C3 only.[1] Distinct from propyl chain.[1][3][4][5][6][7] | |

| Methyls | 0.90 - 0.95 | Overlapping Triplets | 6H | Terminal methyls (Propyl C3 and Butyl C4).[1] |

Carbon NMR ( C-NMR) Data

Solvent:

The asymmetry of the molecule results in 7 distinct carbon signals , though the methyls may overlap at lower field strengths.

-

-Carbons (49.8 ppm, 52.0 ppm): The carbons directly attached to nitrogen appear furthest downfield.[1] The butyl

- -Carbons (23.5 ppm, 32.5 ppm): Significant separation.[1] The butyl C2 is typically around 32 ppm, while propyl C2 is around 23 ppm.[1]

-

/

Part 3: Mass Spectrometry (MS) & Fragmentation Logic[9]

In Electron Ionization (EI) MS, aliphatic amines follow a predictable "Alpha-Cleavage" rule.[1][6] This is the most reliable method for structural confirmation.[1]

Fragmentation Pathway Logic

The molecular ion (

-

Pathway A (Loss of Propyl radical): Cleavage of the butyl chain.

-

Pathway B (Loss of Ethyl radical): Cleavage of the propyl chain.

- .[1]

Visualization: MS Fragmentation Diagram

Figure 1: Electron Ionization (EI) fragmentation logic for N-propylbutylamine. The formation of m/z 72 is the diagnostic signature.

Part 4: Infrared Spectroscopy (IR) Analysis

IR is the primary tool for distinguishing secondary amines from primary or tertiary contaminants.[1]

| Wavenumber ( | Vibration Mode | Diagnostic Feature |

| 3280 - 3350 | N-H Stretch | Single weak band. (Crucial: Primary amines show a doublet; Tertiary amines show nothing).[1][9][10] |

| 2800 - 2960 | C-H Stretch | Strong absorptions.[1] The region <2800 cm |

| 1130 - 1190 | C-N Stretch | Medium intensity.[1] Often overlaps with skeletal vibrations. |

| 730 - 750 | N-H Wag | Broad "out-of-plane" wag, characteristic of secondary amines.[1] |

Part 5: Experimental Protocol - Synthesis & Sample Prep[1]

Synthesis via Reductive Amination

The most robust route to high-purity

Reaction:

Step-by-Step Protocol:

-

Imine Formation: Dissolve Butanal (1.0 equiv) and Propylamine (1.1 equiv) in 1,2-Dichloroethane (DCE). Stir for 30 min at room temperature to form the imine intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (

, 1.4 equiv) portion-wise. Note: This reagent is milder than -

Quench: After 12 hours, quench with saturated aqueous

. -

Extraction: Extract with Dichloromethane (DCM). The amine will be in the organic layer.[1]

-

Purification: Since the product is a liquid amine, acid-base extraction is superior to chromatography.[1]

Spectroscopic Workflow Diagram

Figure 2: Workflow for validating amine class purity using IR and NMR.

Part 6: References

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-Butanamine, N-propyl-."[1] NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 88399, N-Propylbutylamine."[1] PubChem. [Link][1]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][11] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Foundational protocol for reductive amination). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text on Amine Fragmentation and IR bands).

Sources

- 1. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butanamine, N-propyl- | 20193-21-9 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]

- 5. Buy 1-Butanamine, N-propyl- | 20193-21-9 [smolecule.com]

- 6. masspec.scripps.edu [masspec.scripps.edu]

- 7. guidechem.com [guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Guide: Solubility Profile & Solvent Selection for N-Propylbutylamine

CAS: 20193-21-9 | Formula: C₇H₁₇N | MW: 115.22 g/mol [1][2][3][4]

Executive Summary

N-Propylbutylamine (NPBA) is an asymmetric secondary amine critical in the synthesis of pharmaceutical intermediates, corrosion inhibitors, and rubber processing chemicals.[3][4] Its solubility profile is governed by the competition between its polar amine functionality and its lipophilic C7 alkyl framework.[3][4]

This guide provides a technical analysis of NPBA’s solubility thermodynamics, offering researchers a predictive framework for solvent selection.[3][4] Unlike lower-order amines (e.g., diethylamine) which are water-miscible, NPBA sits at the lipophilic transition point, exhibiting high affinity for organic media and limited, pH-dependent aqueous solubility.[1][3][4]

Physicochemical Characterization

To understand solubility behavior, one must first establish the solute's fundamental properties.[3][4] The lipophilicity (LogP ~2.[3][4]2) indicates a strong preference for non-polar and polar aprotic environments over pure aqueous phases.[3][4]

Table 1: Core Physicochemical Properties

| Property | Value | Implication for Solubility |

| Physical State | Liquid (Colorless) | Miscibility is the primary metric, not saturation limit.[1][3][4] |

| Boiling Point | ~134 °C | Suitable for high-temperature reflux in toluene/xylene.[1][3][4] |

| pKa (Conjugate Acid) | ~11.02 | Highly basic; solubility is pH-switchable.[1][3][4] |

| LogP (Octanol/Water) | 2.18 - 2.23 | Lipophilic; partitions into organic layer in biphasic systems.[1][3][4] |

| Density | 0.745 g/mL | Floats on water/aqueous phases.[1][3][4] |

| Water Solubility | Low/Moderate (LogS ~ -1.[1][3][4]94) | Not fully miscible; requires co-solvents or pH adjustment.[1][3][4] |

Solubility Thermodynamics & Solvent Compatibility

The solubility of NPBA is dictated by Hansen Solubility Parameters (HSP) , where the total energy of interaction is the sum of dispersion forces ($ \delta_d

-

Dispersion ($ \delta_d $): Dominant.[1][3][4] The propyl and butyl chains (7 carbons total) drive high solubility in non-polar solvents (Hexane, Toluene).[3][4]

-

Hydrogen Bonding ($ \delta_h $): The secondary amine (-NH-) acts as both a donor and acceptor.[1][3][4] This ensures compatibility with alcohols but can lead to exotherms.[1][3][4]

-

Polarity ($ \delta_p $): Moderate. Sufficient to dissolve in DCM or DMSO.[1][3][4]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Hydrocarbons | Hexane, Toluene, Heptane | Excellent | Van der Waals forces dominate; ideal for extraction.[1][3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole interactions stabilize the amine; standard for synthesis.[1][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Soluble, but may require dry solvents to prevent hydrolysis of coupled reagents.[1][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | H-bonding facilitates miscibility; useful for crystallization of salts.[1][3][4] |

| Ethers | THF, Diethyl Ether, MTBE | High | Good general solubility; MTBE is preferred for process safety.[1][3][4] |

| Water | Water | Low | Hydrophobic effect of C7 chain overcomes polar amine head.[1][4] |

Visualization: Solubility Logic Pathway

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Synthesis vs. Extraction).

Caption: Logic flow for selecting solvents based on NPBA's chemical state (neutral vs. ionized) and application.

Experimental Protocol: Solubility Determination

Since specific literature values for NPBA in niche solvents may be unavailable, use this self-validating protocol to determine solubility limits or miscibility.

Method A: Visual Titration (Miscibility Check)

Objective: Determine if NPBA is miscible at a specific ratio.[1][3][4]

-

Preparation: Add 1.0 mL of Solvent X to a clear glass vial.

-

Addition: Add 0.1 mL of NPBA. Vortex for 10 seconds.[1][3][4]

-

Observation:

-

Validation: If clear, continue adding NPBA in 0.5 mL increments until 1:1 ratio is reached. If phase separation occurs, record the volume added.[3][4]

Method B: pH-Dependent Partitioning (Extraction Efficiency)

Objective: Quantify distribution between organic and aqueous phases (LogD).[1][3][4]

-

System: Mix 10 mL Octanol (or MTBE) and 10 mL Phosphate Buffer (pH 7.4).

-

Spike: Add 100 mg NPBA. Shake vigorously for 5 minutes.

-

Separation: Centrifuge at 3000 rpm for 2 minutes to break emulsion.

-

Analysis: Analyze both phases via HPLC or GC-FID.

-

Calculation: $ D = \frac{[NPBA]{org}}{[NPBA]{aq}} $.[1][3][4]

Applications in Synthesis & Purification

Understanding the solubility profile allows for optimized process design.[3][4]

Reductive Amination (Schiff Base Formation)

-

Recommended Solvent: Methanol or Dichloromethane (DCM) .[1][3][4]

-

Rationale: NPBA is highly soluble in both.[3][4] Methanol facilitates the proton transfer required for imine formation, while DCM is excellent for subsequent reduction steps with STAB (Sodium Triacetoxyborohydride).[3][4]

Acid Scavenging / Base Catalysis[1][3][4]

-

Rationale: When used as a base to neutralize acid byproducts (e.g., HCl), NPBA forms the hydrochloride salt.[3][4]

Impurity Removal (pH Swing)[1][3][4]

-

Workflow:

Safety & Handling

-

Flammability: Flash point is likely < 40°C (based on n-butylamine data).[1][3][4] Treat as a Flammable Liquid (Class 3).[1][3][4] Use grounded glassware.

-

Corrosivity: Secondary amines are caustic.[3][4] Causes severe skin burns and eye damage.[3][4] Wear nitrile gloves and chemical splash goggles.[3][4]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (yellowing) and absorption of atmospheric CO₂ (carbamate formation).[1][3][4]

References

-

PubChem. (2025).[1][3][4] N-Propylbutylamine (Compound).[1][3][4][10][11][12][13] National Library of Medicine.[3][4] [Link][1][3][4]

-

NIST Chemistry WebBook. (2024).[1][3][4] 1-Butanamine, N-propyl-.[1][3][4][10][13] National Institute of Standards and Technology.[3][4][12][13] [Link][1][3][4]

-

ECHA. (2024).[1][3][4][10] Registration Dossier: N-propylbutylamine.[1][3][4][11] European Chemicals Agency.[1][3][4] [Link][1][3][4]

-

Cheméo. (2024).[1][3][4][7][14] Chemical Properties of 1-Butanamine, N-propyl-. [Link]

Sources

- 1. n-Butylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Butanamine, N-propyl- (CAS 20193-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. guidechem.com [guidechem.com]

- 4. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: Physical Properties of Amines [jove.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. echemi.com [echemi.com]

- 11. N-BUTYL-N-PROPYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 1-Butanamine, N-propyl- [webbook.nist.gov]

- 13. 1-Butanamine, N-propyl- | 20193-21-9 | Benchchem [benchchem.com]

- 14. N-NITROSO-N-PROPYL-N-BUTYLAMINE | Occupational Safety and Health Administration [osha.gov]

Introduction: Understanding the Profile of 1-Butanamine, N-propyl-

An In-Depth Technical Guide to the Safe Handling of 1-Butanamine, N-propyl-

1-Butanamine, N-propyl-, also commonly known as N-propylbutylamine (CAS No. 20193-21-9), is a secondary aliphatic amine with the molecular formula C₇H₁₇N.[1][2][3] This compound serves as a versatile intermediate and building block in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[3] Its utility in organic synthesis stems from the reactivity of its secondary amine group, which can readily participate in nucleophilic substitution and reductive amination reactions.[3] Furthermore, emerging applications in material science are being explored, such as its potential use in forming thin films and as a corrosion inhibitor.[3]

However, the very reactivity that makes N-propylbutylamine a valuable synthetic tool also necessitates a rigorous and well-informed approach to its handling and safety management. This guide provides drug development professionals, researchers, and scientists with the critical technical knowledge required to handle this chemical safely, ensuring the protection of personnel and the integrity of research. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that goes beyond mere procedural compliance.

Part 1: Hazard Identification and Classification

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. N-propylbutylamine is classified under the Globally Harmonized System (GHS) as a substance with significant corrosive and flammable properties.

GHS Classification:

-

Flammable Liquids, Category 3 (H226): Flammable liquid and vapor.[1][4] This classification indicates that the substance has a flashpoint between 23°C and 60°C, making it a considerable fire risk under ambient laboratory conditions.

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1][4] This is a critical hazard, implying that contact can cause irreversible damage to skin and eyes. The corrosive nature is characteristic of many aliphatic amines.

The signal word for this chemical is "Danger," underscoring the severity of these potential hazards.[1][4]

Visualizing Chemical Hazards

The following diagram provides a summary of the primary hazards associated with N-propylbutylamine, emphasizing the dual risk of flammability and corrosivity that must be managed concurrently.

Caption: GHS Hazard Profile for N-propylbutylamine.

Part 2: Physical and Chemical Properties

Understanding the physical properties of a chemical is crucial for designing safe experiments and for responding effectively to emergencies. For instance, knowing the vapor pressure and density helps in assessing inhalation risks and how vapors might accumulate in a laboratory space.

| Property | Value | Source |

| CAS Number | 20193-21-9 | [1][2] |

| Molecular Formula | C₇H₁₇N | [1][2] |

| Molecular Weight | 115.22 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Odor | Ammonia or fish-like | [6] |

| Boiling Point | Data not consistently available; requires experimental verification. | |

| Vapor Pressure | Data not consistently available; handle as if volatile. | |

| Flash Point | H226 classification implies between 23°C and 60°C | [1][4] |

| Solubility | Data on water solubility is not readily available, but amines often have some solubility. |

Note: The absence of readily available, verified quantitative data for properties like boiling point and vapor pressure necessitates a conservative approach, assuming the compound is volatile and its vapors can easily form flammable mixtures with air.

Part 3: Safe Handling, Storage, and Exposure Controls

A multi-layered safety strategy, often termed the "Hierarchy of Controls," is the most effective approach to mitigating risks. This methodology prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Hierarchy of Controls Workflow

Caption: Hierarchy of Controls for managing chemical exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the hazard.

-

Ventilation: All work with N-propylbutylamine must be conducted in a certified chemical fume hood. This is non-negotiable due to the compound's corrosivity and potential inhalation toxicity. The fume hood contains vapors and provides protection from splashes.

-

Ignition Source Control: Given its flammability, all sources of ignition must be rigorously excluded from the handling area.[7][8] This includes using explosion-proof electrical equipment (stirrers, heaters) and non-sparking tools.[7][8]

-

Static Electricity Prevention: Transferring the liquid can generate static electricity, which can ignite flammable vapors. Ensure that containers are properly grounded and bonded during transfer operations.[8]

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical. The SOP should cover quantity limits, step-by-step handling instructions, and emergency shutdown procedures.

-

Designated Areas: Clearly demarcate areas where N-propylbutylamine is stored and handled. Access should be restricted to trained and authorized personnel.

-

Chemical Hygiene Plan (CHP): All handling must conform to the institution's CHP, which outlines policies and procedures for working safely with hazardous chemicals.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. The choice of PPE must be based on a thorough risk assessment of the specific tasks being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] Due to the severe corrosive hazard, a full-face shield must be worn over the goggles whenever there is a risk of splashing.[4]

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves.[7] While specific breakthrough time data for N-propylbutylamine is not widely published, nitrile or neoprene gloves are generally recommended for amines. It is critical to inspect gloves before each use and change them frequently, especially if contact is suspected.

-

Protective Clothing: Wear a flame-resistant lab coat and impervious clothing, such as a chemical-resistant apron, to protect against skin contact.[4][7] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]

-

-

Respiratory Protection: If engineering controls fail or during certain high-risk procedures (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary. Respirator use requires a formal respiratory protection program, including fit-testing and training.

Storage Requirements

Proper storage is critical to prevent fire and degradation.

-

Location: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and acids, as reactions can generate heat and present a fire or explosion hazard.[5]

-

Containers: Use only containers that are approved for flammable liquids. Avoid using metal containers where corrosion is a risk.

Part 4: Emergency Procedures

Preparedness is paramount. All personnel working with N-propylbutylamine must be familiar with these emergency protocols.

First Aid Measures

Immediate action is critical in the event of an exposure. The guiding principle is rapid and thorough decontamination.

-

Inhalation: Immediately move the victim to fresh air.[4][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4] A safety shower should be used for large-area contact. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do.[4] Immediate consultation with an ophthalmologist is required.

-

Ingestion: Do NOT induce vomiting due to the risk of perforation.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[7]

Firefighting Procedures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][7] Water spray can be used to cool containers but may be ineffective at extinguishing the fire itself.[4]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4] Vapors are heavier than air and can travel to a distant ignition source.[5]

Accidental Release and Spill Cleanup Protocol

A spill of N-propylbutylamine is a dual chemical and fire hazard.

Step-by-Step Spill Response:

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area and prevent entry.

-

Control Ignition Sources: Remove all sources of ignition (turn off equipment, no open flames).

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE as described in Part 3.3, including respiratory protection if necessary.

-

Containment: Prevent the spill from entering drains or waterways. Cover drains if necessary.

-

Absorption: For small spills, absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[7]

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

1-Butanamine, N-propyl- is a chemical that demands respect and meticulous handling. Its dual flammable and corrosive nature requires a comprehensive safety program built on the principles of the hierarchy of controls. By understanding the causality behind these safety protocols—from the necessity of grounding and bonding to prevent static ignition to the critical importance of immediate and prolonged flushing after skin contact—researchers can create a self-validating system of safety. This in-depth knowledge empowers scientists to utilize this valuable reagent while ensuring the highest standards of occupational health and safety in the laboratory.

References

-

N-Propylbutylamine | C7H17N | CID 88399 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of 1-Butanamine, N-propyl- (CAS 20193-21-9). Cheméo. [Link]

-

1-Butanamine, N-propyl-. NIST Chemistry WebBook. [Link]

-

1-Butanamine, N-propyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Hazardous Substance Fact Sheet - Butylamine. New Jersey Department of Health. [Link]

-

Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. [Link]

-

ICSC 0374 - n-BUTYLAMINE. International Programme on Chemical Safety. [Link]

Sources

- 1. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butanamine, N-propyl- [webbook.nist.gov]

- 3. Buy 1-Butanamine, N-propyl- | 20193-21-9 [smolecule.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. ICSC 0374 - n-BUTYLAMINE [inchem.org]

- 6. nj.gov [nj.gov]

- 7. echemi.com [echemi.com]

- 8. chemos.de [chemos.de]

An In-depth Technical Guide to the Thermochemical Properties of N-propyl-1-butanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-1-butanamine, a secondary amine with applications in chemical synthesis and as a building block in the development of pharmaceuticals, possesses thermochemical properties that are crucial for process design, safety analysis, and understanding its reactivity. This technical guide provides a comprehensive overview of the available thermochemical data for N-propyl-1-butanamine. In the absence of extensive experimentally determined values, this guide presents high-quality calculated data and outlines the established experimental and computational methodologies for the determination of key thermochemical parameters. By contextualizing this information with data from structurally similar compounds, this document serves as an essential resource for professionals requiring a deep understanding of the energetic landscape of N-propyl-1-butanamine.

Introduction: The Significance of Thermochemical Data

The thermochemical properties of a compound, such as its enthalpy of formation, heat capacity, and enthalpy of vaporization, are fundamental to the quantitative description of its energetic behavior. For researchers and professionals in drug development and chemical manufacturing, this data is indispensable for a variety of reasons:

-

Process Safety and Hazard Analysis: Understanding the heat released or absorbed during a chemical reaction (reaction enthalpy) is paramount for preventing thermal runaways and ensuring safe process scale-up. The enthalpy of formation is a cornerstone of these calculations.

-

Reaction Engineering and Optimization: The design and optimization of chemical syntheses rely on a thorough understanding of the thermodynamics of the involved reactions. Thermochemical data allows for the prediction of equilibrium constants and the effect of temperature on reaction outcomes.

-

Physicochemical Property Modeling: Properties such as vapor pressure, which is critical for distillation and purification processes, are directly related to the enthalpy of vaporization through the Clausius-Clapeyron equation.

-

Computational Chemistry Validation: Experimentally determined thermochemical data serves as a crucial benchmark for the validation and refinement of computational chemistry models, which are increasingly used to predict the properties of novel compounds.

This guide will delve into the specific thermochemical properties of N-propyl-1-butanamine (CAS: 20193-21-9), providing both available data and the scientific principles behind their determination.

Thermochemical Data for N-propyl-1-butanamine: A Calculated Approach

While critically evaluated experimental thermochemical data for N-propyl-1-butanamine is not extensively available in the public domain, reliable computational methods provide valuable estimates. The following data has been calculated using established group contribution methods, offering a strong starting point for thermal analysis.

Calculated Thermochemical Properties

The Joback and Crippen methods are well-regarded computational techniques for estimating thermochemical properties based on molecular structure. The data presented in Table 1 has been derived using these methods.[1]

Table 1: Calculated Thermochemical and Physical Properties of N-propyl-1-butanamine [1]

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 97.45 | kJ/mol | Joback |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -134.34 | kJ/mol | Joback |

| Enthalpy of Fusion (ΔfusH°) | 18.98 | kJ/mol | Joback |

| Enthalpy of Vaporization (ΔvapH°) | 37.61 | kJ/mol | Joback |

| Log10 of Water Solubility (log10WS) | -1.94 | Crippen | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.786 | Crippen | |

| McGowan's Characteristic Volume (McVol) | 119.470 | ml/mol | McGowan |

| Critical Pressure (Pc) | 2838.39 | kPa | Joback |

| Normal Boiling Point (Tboil) | 409.73 | K | Joback |

| Critical Temperature (Tc) | 578.95 | K | Joback |

| Normal Melting Point (Tfus) | 221.31 | K | Joback |

| Critical Volume (Vc) | 0.463 | m³/kmol | Joback |

Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp,gas) is a measure of the energy required to raise the temperature of the gaseous substance by a given amount. The calculated values for N-propyl-1-butanamine at various temperatures are presented in Table 2.

Table 2: Calculated Ideal Gas Heat Capacity (Cp,gas) of N-propyl-1-butanamine at Different Temperatures [1]

| Temperature (K) | Cp,gas (J/mol·K) |

| 409.73 | 238.17 |

| 437.93 | 250.74 |

| 466.14 | 262.84 |

| 494.34 | 274.48 |

| 522.55 | 285.67 |

| 550.75 | 296.42 |

| 578.95 | 306.74 |

Vapor Pressure

The vapor pressure of a liquid is a critical parameter for distillation and for assessing its volatility. The relationship between vapor pressure and temperature for N-propyl-1-butanamine can be estimated using the Antoine equation, with coefficients derived from correlations such as the Yaws method.[1]

Table 3: Calculated Vapor Pressure of N-propyl-1-butanamine at Different Temperatures [1]

| Temperature (K) | Vapor Pressure (kPa) |

| 307.32 | 1.33 |

| 321.28 | 2.94 |

| 335.25 | 6.00 |

| 349.21 | 11.45 |

| 363.18 | 20.59 |

| 377.14 | 35.21 |

| 391.11 | 57.59 |

| 405.07 | 90.57 |

| 419.04 | 137.59 |

| 433.00 | 202.66 |

Experimental Determination of Thermochemical Properties: Methodologies and Rationale

While calculated data is useful, experimentally determined values are the gold standard for accuracy. The following sections detail the primary experimental techniques that would be employed to obtain the thermochemical properties of N-propyl-1-butanamine.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is arguably the most critical thermochemical parameter. For an organic liquid like N-propyl-1-butanamine, this is most accurately determined via combustion calorimetry.[2]

Experimental Protocol: Oxygen Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass of high-purity N-propyl-1-butanamine is encapsulated in a container of known mass and heat of combustion (e.g., a gelatin capsule).

-

Calorimeter Setup: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere and proper dissolution of acidic combustion products. The bomb is then pressurized with a large excess of pure oxygen (typically 30 atm).

-

Isothermal Environment: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water surrounding the bomb is monitored with high precision as a function of time until the system reaches a new thermal equilibrium.

-

Analysis of Combustion Products: The gaseous and liquid contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., nitrogen oxides).

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the heat of ignition, the heat of formation of nitric acid from the nitrogen in the sample, and for any incomplete combustion. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Logical Framework for Combustion Calorimetry

Caption: Workflow for determining the standard enthalpy of formation using oxygen bomb combustion calorimetry.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by various methods, including:

-

Vapor Pressure Measurement: Measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation. This is a robust and widely used technique.

-

Calorimetric Methods: Techniques like differential scanning calorimetry (DSC) or titration calorimetry can be used to directly measure the heat absorbed during vaporization.

Heat Capacity

The heat capacity (Cp) can be measured for both the liquid and gaseous states:

-

Liquid Phase: Adiabatic calorimetry or differential scanning calorimetry (DSC) are the preferred methods for accurately measuring the heat capacity of the liquid phase as a function of temperature.

-

Gaseous Phase: For the gaseous phase, flow calorimetry or calculations based on statistical mechanics using spectroscopic data are common.

Computational Thermochemistry: A Theoretical Approach

Modern computational chemistry offers powerful tools for predicting thermochemical properties.[3] These methods are particularly valuable when experimental data is scarce.

Methodology: Ab Initio and Density Functional Theory (DFT) Calculations

-

Geometry Optimization: The three-dimensional structure of the N-propyl-1-butanamine molecule is optimized to find its lowest energy conformation using quantum mechanical methods (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level theoretical method (e.g., coupled-cluster theory like CCSD(T)) is used to calculate a more accurate electronic energy for the optimized geometry.

-

Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using a balanced chemical equation (an isodesmic or homodesmotic reaction) where the number and types of chemical bonds are conserved. This approach minimizes the error in the calculated enthalpy of reaction, leading to a more accurate enthalpy of formation for the target molecule.

Logical Framework for Computational Thermochemistry

Caption: A generalized workflow for the computational determination of thermochemical properties.

Conclusion and Future Outlook

This technical guide has provided a summary of the available calculated thermochemical data for N-propyl-1-butanamine and has detailed the standard experimental and computational methodologies for their determination. While the provided calculated data offers a strong foundation for many applications, there remains a clear need for high-quality, experimentally determined thermochemical properties for this compound to be published in the peer-reviewed literature. Such data would provide a definitive benchmark for process safety calculations, reaction modeling, and the validation of computational methods. It is recommended that future work focuses on the experimental determination of the standard enthalpy of formation via combustion calorimetry and the enthalpy of vaporization and heat capacity via differential scanning calorimetry or other modern calorimetric techniques.

References

-

NIST/TRC Web Thermo Tables (WTT). (2012). 1-butanamine, N-methyl-N-propyl-. National Institute of Standards and Technology. [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Butyl-N-propyl-1-butanamine (CAS 36874-77-8). [Link]

-

PubChem. (n.d.). N-Propylbutylamine. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanamine (CAS 109-73-9). [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-propyl- (CAS 20193-21-9). [Link]

-

Occupational Safety and Health Administration. (n.d.). N-NITROSO-N-PROPYL-N-BUTYLAMINE. U.S. Department of Labor. [Link]

-

PubChem. (n.d.). 1-Butanamine, N-butyl-N-propyl-. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 1-Butanamine, N-propyl-. National Institute of Standards and Technology. [Link]

-

ACS Publications. (2021). Thermodynamic Properties of Biogenic Amines and Their Solutions. American Chemical Society. [Link]

-

YouTube. (2022). Calorimetry and Finding the Heat of Combustion. [Link]

-

ResearchGate. (n.d.). Thermochemistry of Amines, Nitroso Compounds, Nitro Compounds and Related Species. [Link]

-

Glaser, R. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in A. [Link]

-

ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. American Chemical Society. [Link]

-

PubChem. (n.d.). 1-Butanamine, N-ethyl-N-propyl-. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Combustion Calorimetry. [Link]

-

ACS Publications. (2010). Prediction of Thermochemical Properties for Gaseous Ammonia Oxide. American Chemical Society. [Link]

Sources

Application Note: Precision Synthesis of Secondary Amines via Direct Alkylation

Topic: Precision Synthesis of Secondary Amines: Direct Alkylation Protocols Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The synthesis of secondary amines is a cornerstone of medicinal chemistry, yet the direct alkylation of primary amines with alkyl halides (

This Application Note provides two distinct, field-validated protocols to overcome this limitation. We move beyond standard reductive amination (which requires aldehydes) to focus on Direct Alkylation strategies that ensure mono-alkylation selectivity:

-

The "Cesium Effect" Protocol: A chemoselective

approach using Cesium Hydroxide (CsOH) to suppress over-alkylation.[2] -

Hydrogen Borrowing Catalysis: An atom-economic, green approach using Iridium catalysts to alkylate amines directly with alcohols.

Method A: Chemoselective Alkylation via the "Cesium Effect"

Best for: Reactions involving valuable primary amines and reactive alkyl halides (bromides/iodides) where strict mono-alkylation is required without protecting groups.

The Mechanistic Logic

Standard bases (NaOH,

-

The "Naked" Anion: The large ionic radius of Cesium (

) results in a weak solvation shell and loose ion pairing with the amide anion. This creates a highly reactive "naked" anion that reacts rapidly with the alkyl halide. -

Surface Effect: In the presence of molecular sieves, CsOH facilitates a surface-mediated proton transfer that kinetically favors the primary amine over the secondary amine product.

Experimental Workflow (Decision Tree)

Figure 1: Decision matrix for selecting the appropriate Cesium-based alkylation conditions.

Detailed Protocol: CsOH-Promoted Mono-Alkylation

Reference Standard: Validated against Salvatore et al. (1999, 2002).

Reagents:

-

Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

-

Cesium Hydroxide Monohydrate (

) (2.0 equiv) -

Activated 4Å Molecular Sieves (Powdered, 250 mg/mmol)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under Argon or Nitrogen.

-

Sieve Activation: Add powdered 4Å molecular sieves. Critical: Sieves must be activated (heated under vacuum) prior to use to scavenge water generated by the hydroxide base.

-

Solvation: Add anhydrous DMF and the primary amine (1.0 equiv). Stir for 5 minutes.

-

Base Addition: Add

(2.0 equiv) in a single portion. Stir vigorously for 30 minutes at RT. The mixture will likely become a suspension. -

Alkylation: Add the alkyl halide (1.1 equiv) dropwise over 10 minutes.

-

Reaction: Stir at RT. Monitor via TLC or LCMS.[1]

-

Note: Reactive halides (benzyl/allyl) react within 1–3 hours. Unreactive alkyl chains may require mild heating (40–60°C) and longer times (12–24 h).

-

-

Workup: Filter the mixture through a Celite pad to remove sieves and cesium salts. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water/brine (1:1) to remove DMF.[2] Extract with EtOAc (

). Dry organics over

Validation Criteria:

-

Success: >85% yield of secondary amine; <5% tertiary amine.

-

Failure: Significant hydrolysis of alkyl halide (check sieve activation).

Method B: Hydrogen Borrowing (Direct Alkylation with Alcohols)

Best for: "Green" synthesis, avoiding mutagenic alkyl halides, and reactions where the alkylating agent is an alcohol.[4]

The Mechanistic Logic

Hydrogen borrowing (or hydrogen autotransfer) is a catalytic redox-neutral process. The metal catalyst "borrows" hydrogen from the alcohol to form an aldehyde/ketone, which condenses with the amine to form an imine. The catalyst then "returns" the hydrogen to reduce the imine to the amine.

-

Atom Economy: The only byproduct is water.

-

Selectivity: Steric hindrance prevents the bulky catalyst from coordinating effectively with the secondary amine product, naturally stopping the reaction at mono-alkylation.

Catalytic Cycle Visualization

Figure 2: The Hydrogen Borrowing catalytic cycle using Iridium.

Detailed Protocol: Iridium-Catalyzed Alkylation

Reference Standard: Validated against Williams et al. / Fujita et al.

Reagents:

-

Primary/Secondary Alcohol (1.0 equiv)

-

Catalyst:

(Pentamethylcyclopentadienyl iridium dichloride dimer) (1–2.5 mol%) -

Base:

(0.1 – 0.5 equiv) Note: Base is catalytic or sub-stoichiometric. -

Solvent: Toluene (or water for green applications)

Step-by-Step Procedure:

-

Charge: In a heavy-walled pressure tube or sealed vial, add

(1.0 mol%) and -

Substrates: Add the alcohol (1.0 equiv) and primary amine (1.0 equiv).

-

Solvent: Add Toluene (concentration 0.5 – 1.0 M).

-

Note: High concentration favors the bimolecular condensation step.

-

-

Reaction: Seal the tube and heat to 110°C (reflux temperature of toluene).

-

Why 110°C? High temperature is required to overcome the activation energy of the initial alcohol dehydrogenation.

-

-

Duration: Stir for 12–24 hours.

-

Monitoring: Monitor by GC-MS or NMR. (TLC is often difficult due to overlapping spots of amine/alcohol).

-

Workup: Cool to RT. Evaporate solvent. Purify via flash chromatography (DCM/MeOH/NH3).

Comparative Data & Selection Guide

| Feature | Method A: Cesium Effect ( | Method B: Hydrogen Borrowing |

| Substrate 1 | Primary Amine | Primary Amine |

| Substrate 2 | Alkyl Halide (Br/I) | Alcohol |

| Selectivity | High (due to Cs+ sterics) | Very High (due to catalyst sterics) |

| Conditions | RT to 60°C, Basic | 110°C, Neutral/Mildly Basic |